(2,5-dimethyl-1H-indol-3-yl)acetic acid (2,5-dimethyl-1H-indol-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 5435-40-5
VCID: VC2124544
InChI: InChI=1S/C12H13NO2/c1-7-3-4-11-10(5-7)9(6-12(14)15)8(2)13-11/h3-5,13H,6H2,1-2H3,(H,14,15)
SMILES: CC1=CC2=C(C=C1)NC(=C2CC(=O)O)C
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

(2,5-dimethyl-1H-indol-3-yl)acetic acid

CAS No.: 5435-40-5

Cat. No.: VC2124544

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

(2,5-dimethyl-1H-indol-3-yl)acetic acid - 5435-40-5

Specification

CAS No. 5435-40-5
Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name 2-(2,5-dimethyl-1H-indol-3-yl)acetic acid
Standard InChI InChI=1S/C12H13NO2/c1-7-3-4-11-10(5-7)9(6-12(14)15)8(2)13-11/h3-5,13H,6H2,1-2H3,(H,14,15)
Standard InChI Key TYNHPLJFWKDNTJ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC(=C2CC(=O)O)C
Canonical SMILES CC1=CC2=C(C=C1)NC(=C2CC(=O)O)C

Introduction

Basic Chemical Properties and Structure

(2,5-dimethyl-1H-indol-3-yl)acetic acid is an organic compound belonging to the class of indole derivatives. Indoles represent an important group of heterocyclic compounds widely studied for their diverse pharmacological activities. This particular compound features a bicyclic structure consisting of a benzene ring fused to a pyrrole ring (the indole core), with two methyl groups at positions 2 and 5, and an acetic acid moiety at position 3.

The compound is characterized by the following fundamental properties:

PropertyValue
CAS Registry Number5435-40-5
Molecular FormulaC₁₂H₁₃NO₂
Molecular Weight203.24 g/mol
IUPAC Name2-(2,5-dimethyl-1H-indol-3-yl)acetic acid
Standard InChIInChI=1S/C12H13NO2/c1-7-3-4-11-10(5-7)9(6-12(14)15)8(2)13-11/h3-5,13H,6H2,1-2H3,(H,14,15)
Standard InChIKeyTYNHPLJFWKDNTJ-UHFFFAOYSA-N
SMILESCC1=CC2=C(C=C1)NC(=C2CC(=O)O)C

The structural features of this compound suggest potential interactions with biological targets, drawing from the known bioactive properties of similar indole scaffolds.

Structural Analysis

The indole core of (2,5-dimethyl-1H-indol-3-yl)acetic acid provides a rigid scaffold that may facilitate binding to biological targets. The methyl groups at positions 2 and 5 increase the lipophilicity of the molecule and may influence its pharmacokinetic properties. The acetic acid moiety at position 3 provides a point for further functionalization and may contribute to hydrogen bonding interactions with potential biological targets.

Synthesis Approaches

General Indole Synthesis

Indole derivatives are typically synthesized through various organic reactions, with the Fischer indole synthesis being one of the most common approaches. This method involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system.

Related Synthetic Pathways

The synthesis of structurally similar compounds can offer valuable insights. For instance, indole-3-acetamides have been synthesized via a one-pot multicomponent reaction of indole-3-acetic acid with 1,1-carbonyldiimidazole (CDI) and various substituted anilines . This approach involves:

  • Reaction of indole-3-acetic acid with CDI in the presence of pyridine in acetonitrile

  • Formation of an intermediate with the evolution of CO₂ gas

  • Subsequent treatment with various substituted anilines to yield indole-3-acetamides

A similar approach could potentially be adapted for the synthesis of (2,5-dimethyl-1H-indol-3-yl)acetic acid, starting with appropriately substituted precursors .

Spectroscopic Characterization

For related indole compounds, spectroscopic characterization typically involves techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry. For example, the spectroscopic data for N-(2,5-Dimethylphenyl)-2-(1H-indol-3-yl)acetamide, a compound with structural similarities, includes:

¹H NMR (300 MHz, acetone-d₆): δ 10.24 (s, 1H, NH), 8.08 (s, 1H, NH), 7.65 (m, 2H, H-6′, H-2), 7.42 (d, J = 6.3 Hz, 2H, H-7, H-4), 7.12 (t, J = 7.2 Hz, 1H, H-5), 7.04 (t, J = 7.5 Hz, 1H, H-6), 6.94 (d, J = 7.5 Hz, 1H, H-3′), 6.78 (d, J = 7.5 Hz, 1H, H-4′), 3.84 (s, 2H, H-2′′), 2.23 (s, 3H, CH₃), 1.85 (s, 3H, CH₃) .

Similar spectroscopic patterns would be expected for (2,5-dimethyl-1H-indol-3-yl)acetic acid, with characteristic signals for the indole NH, aromatic protons, methyl groups, and the methylene group of the acetic acid moiety.

Research Status and Future Directions

Current Research Focus

Research on indole derivatives similar to (2,5-dimethyl-1H-indol-3-yl)acetic acid has focused primarily on their potential applications in managing metabolic disorders, particularly diabetes, through their antihyperglycemic and antioxidant properties . The inhibition of α-amylase by these compounds represents a promising approach for controlling postprandial hyperglycemia.

Synthetic Modifications

One area of active research involves the synthesis of various derivatives through modifications of the basic indole scaffold. For example, the coupling of indole-3-acetic acid with different substituted anilines has yielded compounds with enhanced biological activities . Similar approaches could be applied to (2,5-dimethyl-1H-indol-3-yl)acetic acid to develop novel derivatives with improved properties.

Analytical Methods and Characterization

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for the characterization of (2,5-dimethyl-1H-indol-3-yl)acetic acid. The ¹H-NMR spectrum would typically show signals for:

  • The indole NH proton (usually a broad singlet at δ ~10 ppm)

  • Aromatic protons of the benzene ring (typically between δ 6.5-8.0 ppm)

  • Methyl group protons (singlets at δ ~2.0-2.5 ppm)

  • Methylene protons of the acetic acid group (singlet at δ ~3.5-4.0 ppm)

  • Carboxylic acid proton (broad singlet at δ ~10-12 ppm)

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for the purification and analysis of indole derivatives. These techniques allow for the separation and identification of the compound based on its physicochemical properties.

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